6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid
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Overview
Description
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in dyeing processes and has significant importance in various industrial and scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid typically involves the diazotization of aniline followed by coupling with 6-amino-4-hydroxy-2-naphthalenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The process can be summarized as follows:
Diazotization: Aniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Azo Coupling Reactions: This compound can participate in further azo coupling reactions to form complex azo dyes.
Reduction: The azo group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Azo Coupling: Typically carried out in alkaline conditions using diazonium salts.
Reduction: Commonly performed using reducing agents like sodium dithionite.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Azo Coupling: Formation of complex azo dyes.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with modified properties.
Scientific Research Applications
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various azo dyes and pigments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in food and cosmetics
Mechanism of Action
The primary mechanism of action of 6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid involves its ability to form stable azo bonds. The compound interacts with various substrates through its azo group, leading to the formation of colored complexes. The sulfonic acid groups enhance its solubility in water, making it suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid: Similar structure but lacks the phenyldiazenyl group.
3-Hydroxynaphthalene-2,7-disulfonic acid: Similar sulfonic acid groups but different substitution pattern on the naphthalene ring
Uniqueness
6-Amino-4-hydroxy-3-[(E)-phenyldiazenyl]naphthalene-2,7-disulfonic acid is unique due to the presence of the phenyldiazenyl group, which imparts distinct color properties and enhances its application in dyeing processes. The combination of amino, hydroxy, and sulfonic acid groups provides versatility in chemical reactions and applications .
Properties
CAS No. |
6222-38-4 |
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Molecular Formula |
C16H13N3O7S2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
6-amino-4-hydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C16H13N3O7S2/c17-12-8-11-9(6-13(12)27(21,22)23)7-14(28(24,25)26)15(16(11)20)19-18-10-4-2-1-3-5-10/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26) |
InChI Key |
XLNIWISYCYGIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=CC(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N)O |
Origin of Product |
United States |
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